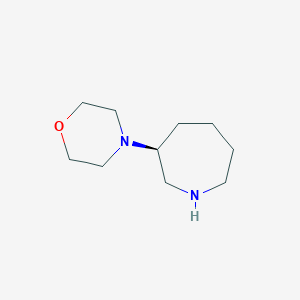
(3S)-3-(morpholin-4-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(morpholin-4-yl)azepane is a heterocyclic organic compound with the molecular formula C10H20N2O. It features a seven-membered azepane ring fused with a morpholine ring, making it an interesting structure for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(morpholin-4-yl)azepane typically involves the reaction of azepane derivatives with morpholine under controlled conditions. One common method includes the nucleophilic substitution reaction where an azepane derivative reacts with morpholine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microreactor technology allows for precise control over reaction parameters, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(morpholin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3S)-3-(morpholin-4-yl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-(morpholin-4-yl)azepane involves its interaction with specific molecular targets. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(piperidin-4-yl)azepane
- (3S)-3-(pyrrolidin-4-yl)azepane
- (3S)-3-(piperazin-4-yl)azepane
Uniqueness
(3S)-3-(morpholin-4-yl)azepane is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The morpholine ring enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-[(3S)-azepan-3-yl]morpholine |
InChI |
InChI=1S/C10H20N2O/c1-2-4-11-9-10(3-1)12-5-7-13-8-6-12/h10-11H,1-9H2/t10-/m0/s1 |
InChI Key |
XGTXQKNMJUOTJV-JTQLQIEISA-N |
Isomeric SMILES |
C1CCNC[C@H](C1)N2CCOCC2 |
Canonical SMILES |
C1CCNCC(C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)

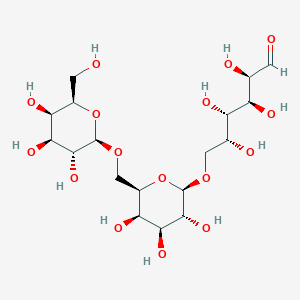
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
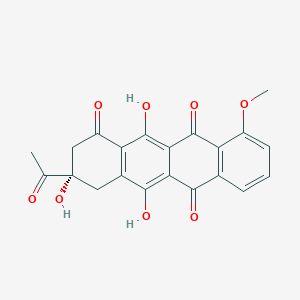

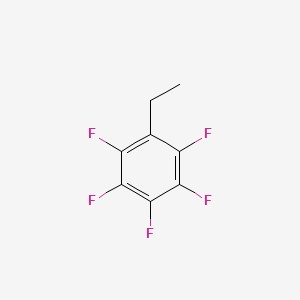


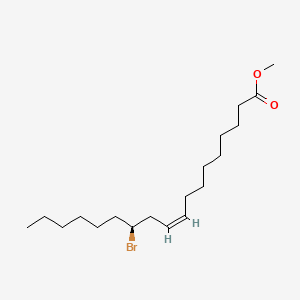
![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
